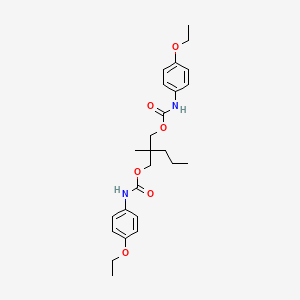
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its versatility and effectiveness.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves several steps. The primary synthetic route includes the reaction of 1,3-Propanediol, 2-methyl-2-propyl- with p-ethoxycarbonyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound .
Chemical Reactions Analysis
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the p-ethoxycarbanilate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, oxygen, and various nucleophiles. .
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is unique due to its specific structure and properties. Similar compounds include:
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
1,3-Butanediol: Used in the production of plastics and as a solvent.
1,4-Butanediol: Commonly used in the manufacture of polyurethanes and elastic fibers. The uniqueness of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties
Properties
CAS No. |
25648-74-2 |
|---|---|
Molecular Formula |
C25H34N2O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[2-[(4-ethoxyphenyl)carbamoyloxymethyl]-2-methylpentyl] N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C25H34N2O6/c1-5-16-25(4,17-32-23(28)26-19-8-12-21(13-9-19)30-6-2)18-33-24(29)27-20-10-14-22(15-11-20)31-7-3/h8-15H,5-7,16-18H2,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
CCXTXXIACARUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)NC1=CC=C(C=C1)OCC)COC(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


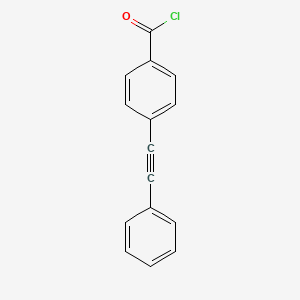

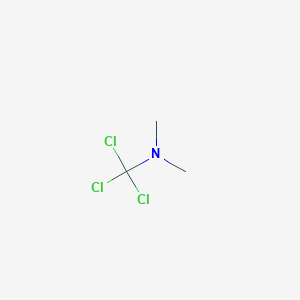
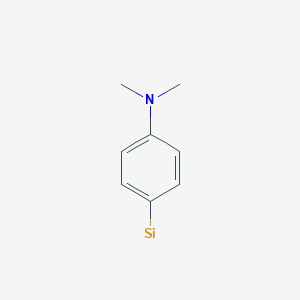
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
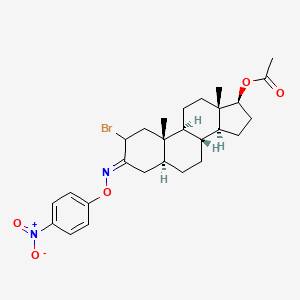


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

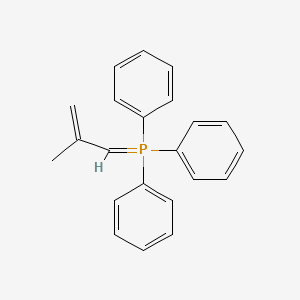

![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
